molecular formula C17H25N5O5S B3993428 1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide

1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide

Cat. No.: B3993428
M. Wt: 411.5 g/mol
InChI Key: FNXVBWQEINROBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a piperazine moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the nitrophenyl and sulfonyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine and piperidine derivatives.

Comparison with Similar Compounds

1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5S/c1-19-8-10-21(11-9-19)28(26,27)16-12-14(22(24)25)2-3-15(16)20-6-4-13(5-7-20)17(18)23/h2-3,12-13H,4-11H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVBWQEINROBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.